2,3-Dibromo-3-phenylpropanal
Overview
Description
2,3-Dibromo-3-phenylpropanal is an organic compound with the molecular formula C9H8Br2O. It is a brominated derivative of phenylpropanal and is known for its unique chemical properties and reactivity. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-3-phenylpropanal can be synthesized through the bromination of cinnamic acid. The process involves the addition of bromine to cinnamic acid in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated systems and advanced purification methods ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-3-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: 2,3-Dibromo-3-phenylpropanoic acid.
Reduction: 3-phenylpropanal.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dibromo-3-phenylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-phenylpropanal involves its reactivity with various chemical species. The bromine atoms in the compound make it highly reactive towards nucleophiles, allowing it to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dichloro-3-phenylpropanal
- 3-Phenylpropanal
Comparison: 2,3-Dibromo-3-phenylpropanal is unique due to the presence of two bromine atoms, which significantly influence its reactivity and chemical behavior. Compared to its analogs, it exhibits higher reactivity in substitution reactions and can form a wider range of derivatives. The presence of bromine atoms also affects its physical properties, such as boiling and melting points .
Properties
IUPAC Name |
2,3-dibromo-3-phenylpropanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c10-8(6-12)9(11)7-4-2-1-3-5-7/h1-6,8-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHARADPZCQQHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C=O)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977821 | |
Record name | 2,3-Dibromo-3-phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62248-40-2 | |
Record name | Benzenepropanal, alpha,beta-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062248402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155556 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dibromo-3-phenylpropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20977821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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